1-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-N-(4-ethylphenyl)piperidine-3-carboxamide
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Overview
Description
1-[(1-Acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-N-(4-ethylphenyl)piperidine-3-carboxamide is a complex organic compound featuring an indole moiety, a sulfonyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-N-(4-ethylphenyl)piperidine-3-carboxamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.
Sulfonylation: The indole derivative is then sulfonylated using sulfonyl chlorides in the presence of a base like pyridine.
Piperidine Ring Formation: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the sulfonylated indole.
Final Coupling: The final step involves coupling the sulfonylated indole with the piperidine derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors to ensure efficient mixing and reaction control. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(1-Acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-N-(4-ethylphenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl groups can be reduced using reducing agents like sodium borohydride (NaBH4).
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol at 0°C to room temperature.
Substitution: Nucleophiles in the presence of a base like triethylamine (TEA) in an appropriate solvent.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced carbonyl compounds.
Substitution: Substituted sulfonyl derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of complex molecules with potential biological activity.
Biology: In biological research, it serves as a probe to study the interactions of indole derivatives with biological targets, such as enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: In the pharmaceutical industry, it is used in the synthesis of drug candidates and as a reference compound in analytical studies.
Mechanism of Action
The mechanism of action of 1-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-N-(4-ethylphenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to aromatic residues in the active site of enzymes, while the sulfonyl group can form hydrogen bonds with amino acid residues. This binding can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
Comparison with Similar Compounds
- 1-[(1-Acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-N-(4-methylphenyl)piperidine-3-carboxamide
- 1-[(1-Acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-N-(4-isopropylphenyl)piperidine-3-carboxamide
Uniqueness: The unique combination of the indole moiety, sulfonyl group, and piperidine ring in 1-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-N-(4-ethylphenyl)piperidine-3-carboxamide provides distinct chemical properties and biological activities compared to its analogs. The specific substitutions on the phenyl ring can significantly influence the compound’s binding affinity and selectivity towards biological targets, making it a valuable compound for medicinal chemistry research.
Properties
Molecular Formula |
C25H31N3O4S |
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Molecular Weight |
469.6 g/mol |
IUPAC Name |
1-[(1-acetyl-2-methyl-2,3-dihydroindol-5-yl)sulfonyl]-N-(4-ethylphenyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C25H31N3O4S/c1-4-19-7-9-22(10-8-19)26-25(30)20-6-5-13-27(16-20)33(31,32)23-11-12-24-21(15-23)14-17(2)28(24)18(3)29/h7-12,15,17,20H,4-6,13-14,16H2,1-3H3,(H,26,30) |
InChI Key |
XHKKZRRZSMOLLK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC4=C(C=C3)N(C(C4)C)C(=O)C |
Origin of Product |
United States |
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